4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-propylpyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a synthetic organic compound characterized by the presence of difluoromethyl and dimethylphenyl groups attached to a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE typically involves the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using various reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached to the pyrimidinyl ring through electrophilic aromatic substitution reactions.
N-Propylation: The final step involves the N-propylation of the pyrimidinyl ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrimidinyl ketones, while reduction may produce difluoromethylated pyrimidinyl alcohols.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- Difluoromethylated Heterocycles
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is unique due to the presence of both difluoromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19F2N3 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C16H19F2N3/c1-4-7-19-16-20-13(9-14(21-16)15(17)18)12-6-5-10(2)11(3)8-12/h5-6,8-9,15H,4,7H2,1-3H3,(H,19,20,21) |
InChI Key |
SEJAWPMGSULCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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